7H-Dibenzo(c,g)carbazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phosphonic acid group as an anchor to the surface of a substrate, forming a self-assembled monolayer . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and IPA (isopropanol), with typical concentrations ranging from 0.5 mg/ml to 1.5 mg/ml .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of co-solvent strategies, such as DMF/IPA, has been shown to improve the reactivity of the phosphonic acid anchoring group, allowing for more effective and densely packed monolayers on electrode surfaces .
Chemical Reactions Analysis
Types of Reactions
7H-Dibenzo(c,g)carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diones and other oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Substitution reactions, particularly involving halogenated organics, are possible.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and halogenated compounds . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, such as diones, and substituted compounds depending on the reagents used .
Scientific Research Applications
7H-Dibenzo(c,g)carbazol-4-ol has several scientific research applications:
Chemistry: It is used as a self-assembled monolayer material in the development of high-efficiency solar cells.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action of 7H-Dibenzo(c,g)carbazol-4-ol involves its interaction with molecular targets and pathways. The compound’s electron-rich dibenzo carbazole terminals interact with active layer materials, modulating the energy levels and crystallization processes . This interaction enhances the build-in potential and tunes the work function of the materials, leading to improved performance in applications such as solar cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4:5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo[c,g]fluorene
- 3,4,5,6-Dibenzcarbazol
- 3,4,5,6-Dibenzcarbazole
- 7H-DB(c,g)C
- NSC 87519
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-4-ol is unique due to its specific structural properties and its ability to form self-assembled monolayers, which are crucial for applications in high-efficiency solar cells . Its electron-rich terminals and ability to modulate energy levels and crystallization processes set it apart from other similar compounds .
Properties
CAS No. |
78448-09-6 |
---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H13NO/c22-18-7-3-6-15-14(18)9-11-17-20(15)19-13-5-2-1-4-12(13)8-10-16(19)21-17/h1-11,21-22H |
InChI Key |
SZRBLGVVQDTOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.